1-[1-(Thiophen-3-yl)ethyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-thiophen-3-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9(10-2-7-13-8-10)12-5-3-11-4-6-12/h2,7-9,11H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEYHUPGLXCVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 1 Thiophen 3 Yl Ethyl Piperazine
Established Synthetic Routes to the Substituted Piperazine (B1678402) Core Structure
The piperazine moiety is a common scaffold in biologically active molecules, and numerous synthetic methods have been developed for its construction and functionalization. researchgate.netmdpi.com These methods can be broadly categorized into the formation of the piperazine ring itself and the subsequent substitution on its nitrogen atoms.
The construction of the piperazine ring is a fundamental step and can be achieved through various cyclization strategies. researchgate.net A common approach involves the reduction of diketopiperazines or 2-ketopiperazines, which are often synthesized from amino acid precursors. researchgate.net Other significant methods include:
Cyclization of 1,2-Diamine Derivatives: Stepwise N-alkylation of 1,2-diamines with reagents containing two electrophilic centers is a widely used method. researchgate.net
From Primary Amines: A modern approach allows for the construction of a piperazine ring from a primary amino group. This involves a sequential double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate. nih.gov
Palladium-Catalyzed Diamination: The regio- and chemoselective intermolecular 1,2-diamination of conjugated dienes using palladium catalysis offers an efficient route to piperazine scaffolds under mild conditions. researchgate.net
These strategies provide access to a diverse range of C-substituted piperazines, which can then be further functionalized at the nitrogen atoms. researchgate.net
For a pre-formed piperazine ring, the introduction of substituents onto the nitrogen atoms is most commonly achieved through N-alkylation or N-acylation reactions. These reactions are crucial for attaching the desired side chains, such as the thiophen-3-ylethyl group.
N-Alkylation is a cornerstone of piperazine chemistry. The primary methods include:
Nucleophilic Substitution: This involves the reaction of piperazine, acting as a nucleophile, with an alkyl halide or sulfonate. mdpi.com To achieve mono-alkylation and prevent the formation of undesired N,N'-dialkylated products, an excess of piperazine is often used, or one of the nitrogen atoms is protected with a removable group like tert-butyloxycarbonyl (Boc). mdpi.comnih.gov The Finkelstein reaction, which involves in situ conversion of an alkyl chloride to a more reactive alkyl iodide, can be employed to facilitate this process. mdpi.com
Reductive Amination: This powerful method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov For the synthesis of 1-[1-(Thiophen-3-yl)ethyl]piperazine, this would typically involve the reaction of piperazine with 3-acetylthiophene (B72516) and a reducing agent like sodium triacetoxyborohydride (B8407120). This is often a high-yield, one-pot procedure. nih.gov
Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkyl derivatives using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comnih.gov
N-Acylation involves the reaction of piperazine with acylating agents such as acid chlorides or anhydrides to form an amide linkage. This is a common strategy for introducing a variety of functional groups and can also serve as a protecting strategy or a precursor step to N-alkylation via amide reduction.
| Methodology | Reactants | Key Features | Typical Reagents | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Piperazine + Alkyl Halide/Sulfonate | Direct C-N bond formation. Risk of di-alkylation. | R-Br, R-Cl, K₂CO₃, NaI (Finkelstein) | mdpi.comresearchgate.net |
| Reductive Amination | Piperazine + Aldehyde/Ketone | High efficiency, one-pot procedure. Good for complex side chains. | R-CHO, R-CO-R', NaBH(OAc)₃, NaBH₃CN | mdpi.comnih.gov |
| Amide Reduction | N-Acylpiperazine | Two-step process (acylation then reduction). Useful for specific substrates. | LiAlH₄, BH₃·THF | mdpi.comnih.gov |
Strategies for Introduction of the Thiophen-3-ylethyl Side Chain
The specific introduction of the 1-(thiophen-3-yl)ethyl group onto the piperazine nitrogen is the key step in synthesizing the target molecule. This can be accomplished through the general N-alkylation methods described previously, using a suitable thiophene-containing precursor.
The synthesis begins with readily available thiophene (B33073) derivatives. rroij.com The most direct routes to couple the side chain are:
Reductive Amination: The reaction of piperazine (or a mono-protected piperazine) with 3-acetylthiophene in the presence of a reducing agent like sodium triacetoxyborohydride is a highly plausible and efficient method. This directly forms the desired C-N bond and introduces the complete side chain in a single step.
Nucleophilic Substitution: This route would involve reacting piperazine with a precursor such as 1-(thiophen-3-yl)ethyl bromide or 1-(thiophen-3-yl)ethyl mesylate. This precursor would typically be synthesized in two steps from 3-acetylthiophene: reduction to 1-(thiophen-3-yl)ethanol (B172730), followed by conversion of the alcohol to a good leaving group (e.g., via PBr₃ or MsCl).
The synthesis of substituted thiophene precursors often relies on classical methods like the Paal-Knorr or Gewald synthesis, or more modern metal-catalyzed cross-coupling reactions. rroij.commdpi.com
The carbon atom attached to both the thiophene ring and the piperazine nitrogen is a stereocenter. Therefore, this compound exists as a pair of enantiomers. nih.gov For many applications, obtaining a single enantiomer is crucial. This can be achieved by introducing the chirality during the synthesis. Key strategies include:
Asymmetric Reduction: The precursor, 3-acetylthiophene, can be asymmetrically reduced to a single enantiomer of 1-(thiophen-3-yl)ethanol using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymatic methods. This chiral alcohol can then be converted to a suitable electrophile for substitution with piperazine, proceeding with inversion or retention of configuration depending on the mechanism.
Asymmetric Reductive Amination: The direct, enantioselective reductive amination of 3-acetylthiophene with piperazine using a chiral catalyst or a chiral reducing agent could, in principle, form one enantiomer of the final product preferentially.
Stereoselective Synthesis and Enantiomeric Resolution Methodologies for this compound
Achieving an enantiomerically pure sample of the target compound is a significant synthetic challenge that can be addressed either by synthesizing a single enantiomer directly (stereoselective synthesis) or by separating a racemic mixture (enantiomeric resolution).
Direct stereoselective synthesis, as outlined in section 2.2.2, is often the more elegant and efficient approach in terms of atom economy. However, when these methods are not feasible or high enantiomeric excess cannot be achieved, resolution of the racemate is a widely used alternative.
Common resolution methodologies include:
Classical Resolution via Diastereomeric Salts: This is a well-established industrial practice. acs.org The racemic amine (this compound) is treated with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives (e.g., di-p-toluoyl-tartaric acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. acs.org After separation, the desired enantiomer of the amine is liberated from the salt by treatment with a base.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com While often more expensive for large-scale production, it is an effective method for obtaining highly pure enantiomers and for analytical determination of enantiomeric excess. mdpi.com
| Methodology | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Stereoselective Synthesis | Creation of a single enantiomer using chiral catalysts or reagents. | High theoretical yield (up to 100%), atom-economical. | Requires development of specific chiral catalysts/reagents, may be costly. | - |
| Classical Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent. | Scalable, well-established technology, cost-effective resolving agents available. | Maximum theoretical yield is 50% per cycle, process can be labor-intensive. | acs.org |
| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | High purity achievable, applicable to a wide range of compounds. | Expensive for large scale, solvent-intensive. | mdpi.com |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High selectivity, mild reaction conditions. | Maximum theoretical yield is 50%, enzyme stability and cost can be issues. | nih.gov |
Asymmetric Synthesis Approaches
The ethyl linker in this compound contains a chiral center, meaning the compound can exist as two distinct enantiomers. As enantiomers of a chiral drug can have different pharmacological and toxicological profiles, methods for their stereoselective synthesis are crucial. rsc.org Asymmetric synthesis aims to produce a single enantiomer preferentially.
Common strategies that could be employed for the asymmetric synthesis of this compound include:
Catalytic Asymmetric Reductive Amination: This is a highly efficient method for forming chiral amines. The synthesis would involve the reaction of 1-(thiophen-3-yl)ethan-1-one with piperazine in the presence of a chiral catalyst and a reducing agent. Chiral phosphoric acids or transition metal complexes with chiral ligands (e.g., Iridium or Rhodium-based catalysts) are often used to induce enantioselectivity. The catalyst forms a transient chiral complex with the iminium intermediate, directing the hydride attack from the reducing agent to one face of the molecule, thereby yielding one enantiomer in excess.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperazine ring. For instance, a protected piperazine derivative featuring a removable chiral group could be reacted with a 1-(thiophen-3-yl)ethyl precursor. The chiral auxiliary would direct the stereochemical outcome of the key bond-forming step. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.
Enzyme-Catalyzed Resolution: Biocatalysis offers a green and highly selective method for obtaining single enantiomers. A racemic mixture of this compound could be subjected to an enzymatic reaction (e.g., using a lipase (B570770) for acylation) that selectively modifies only one enantiomer. The modified and unmodified enantiomers can then be separated using standard chromatographic techniques.
Chiral Separation Techniques (e.g., preparative HPLC, crystallization)
When an asymmetric synthesis is not employed, a racemic mixture of this compound is typically produced. The individual enantiomers can then be isolated through chiral separation techniques.
Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common for this purpose. mdpi.com The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute as separate fractions.
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. nih.gov This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting the solvent system, one of the diastereomeric salts can be selectively crystallized from the solution. The crystallized salt is then collected, and the chiral acid is removed by treatment with a base to yield the desired pure enantiomer of the target compound.
Capillary Electrophoresis (CE): For analytical-scale separation and purity determination, capillary electrophoresis using a chiral selector is a powerful technique. nih.gov Chiral selectors, such as cyclodextrins (e.g., sulfated β-cyclodextrin), are added to the background electrolyte. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, enabling their separation. nih.gov
Optimization of Reaction Conditions and Yields for Academic Scale Production
For the efficient production of racemic this compound on an academic (milligram to gram) scale, a common synthetic route is the reductive amination of 1-(thiophen-3-yl)ethan-1-one with piperazine. Optimization of this reaction is key to maximizing yield and purity.
The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced to the final amine product. Key parameters for optimization include:
Reducing Agent: A variety of reducing agents can be used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the starting ketone.
Solvent: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reactions using STAB. For other reducing agents, alcoholic solvents like methanol (B129727) or ethanol (B145695) may be suitable. google.com
Stoichiometry: The molar ratio of the reactants is critical. Using an excess of the less expensive reagent, typically piperazine, can drive the reaction to completion. However, this may complicate purification. Careful adjustment of the ketone-to-piperazine ratio is necessary.
Temperature and Reaction Time: Most reductive aminations are performed at room temperature. google.com Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the optimal reaction time to ensure complete conversion without the formation of byproducts.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 25 | 12 | 55 |
| 2 | NaBH₃CN | Methanol/Acetic Acid | 25 | 8 | 75 |
| 3 | STAB | DCM | 25 | 6 | 92 |
| 4 | H₂/Pd-C | Ethanol | 50 | 24 | 68 |
Post-Synthetic Modifications and Analog Generation Strategies for Structure-Activity Relationship (SAR) Studies
To explore the biological potential of this compound, a series of analogs are typically synthesized to investigate the structure-activity relationship (SAR). nih.gov This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
The unsubstituted secondary amine on the piperazine ring is an ideal handle for derivatization.
N-Alkylation/Arylation: The secondary amine can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce a wide variety of substituents. N-arylation can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can introduce amide or sulfonamide functionalities. These groups can act as hydrogen bond acceptors and donors, potentially influencing target binding.
Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively, which are common functional groups in bioactive molecules. nih.gov
| Analog | Modification (R group on N4) | Synthetic Reagent | Potential Interaction |
|---|---|---|---|
| 1 | -CH₃ | Iodomethane | Hydrophobic pocket |
| 2 | -CH₂Ph | Benzyl bromide | Hydrophobic/π-stacking |
| 3 | -C(O)CH₃ | Acetyl chloride | H-bond acceptor |
| 4 | -SO₂Ph | Benzenesulfonyl chloride | H-bond acceptor/dipolar |
The thiophene ring offers several positions (C2, C4, C5) for substitution to probe the effects of sterics and electronics on activity.
Electrophilic Aromatic Substitution: Thiophene rings are electron-rich and readily undergo electrophilic substitution reactions like halogenation (e.g., with NBS for bromination), nitration, or Friedel-Crafts acylation. These reactions typically occur at the C2 or C5 position.
Metal-Catalyzed Cross-Coupling: A halogenated thiophene precursor can be used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a diverse range of aryl, alkyl, or alkynyl groups. This allows for extensive exploration of the chemical space around the thiophene ring. researchgate.net
Lithiation/Metalation: Direct deprotonation of the thiophene ring at the most acidic position (typically C2), followed by quenching with an electrophile, is another powerful method for introducing substituents.
| Analog | Substituent and Position | Synthetic Method | Property Change |
|---|---|---|---|
| 1 | 5-Bromo | Bromination (NBS) | Electron-withdrawing, coupling handle |
| 2 | 2-Methyl | Lithiation then MeI | Increased lipophilicity |
| 3 | 5-Phenyl | Suzuki coupling | Increased steric bulk, π-system |
| 4 | 2-Nitro | Nitration | Strong electron-withdrawing |
The ethyl linker connecting the thiophene and piperazine moieties can also be modified to assess the importance of its length, flexibility, and stereochemistry.
Chain Length Variation: Synthesizing analogs with shorter (methyl) or longer (propyl, butyl) linkers can determine the optimal distance between the thiophene and piperazine rings for biological activity. This is typically achieved by starting with the corresponding thiophene ketone (e.g., 3-acetylthiophene for a methyl linker, 3-butyrylthiophene for a propyl linker).
Introduction of Functional Groups: A hydroxyl group could be introduced into the linker by using a starting material like 2-hydroxy-1-(thiophen-3-yl)ethan-1-one. This would increase polarity and add a hydrogen bonding capability.
Chain Branching: Introducing substituents on the linker itself, for example at the carbon adjacent to the thiophene ring, can restrict conformational flexibility, which can sometimes lead to an increase in potency and selectivity.
Molecular and Cellular Pharmacology of 1 1 Thiophen 3 Yl Ethyl Piperazine: Preclinical Insights
Ligand Binding Affinity Profiling at Neurotransmitter Receptors in In Vitro Systems
The interaction of 1-[1-(Thiophen-3-yl)ethyl]piperazine with neurotransmitter receptors is predicted based on the extensive research conducted on arylpiperazine derivatives. These compounds are known to interact with a variety of G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission.
Arylpiperazine derivatives frequently exhibit significant affinity for dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4). The nature of the aryl group and the substitution on the piperazine (B1678402) nitrogen are critical determinants of affinity and selectivity. For instance, incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety into N-phenylpiperazine scaffolds has been shown to yield compounds with high affinity for the D3 receptor, often with considerable selectivity over the D2 subtype. nih.gov The thiophene (B33073) group in this compound is expected to influence its interaction with the dopamine receptor binding pocket. Studies on related compounds suggest that the thiophene moiety can contribute to favorable binding interactions. nih.gov The affinity of arylpiperazines for D2 receptors is influenced by substituents on the aromatic ring, with electron-donating groups sometimes increasing affinity. nih.gov It is plausible that this compound will display some affinity for D2 and D3 receptors, a common characteristic of this chemical class. mdpi.com
Table 1: Dopamine Receptor Binding Affinities of Representative Thiophene-Piperazine Analogs No direct binding data is available for this compound. The following table presents data for structurally related compounds to provide context.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| 4-(Thiophen-3-yl)-benzamide N-phenylpiperazine analog | >1000 | 1.4 | Not Reported |
| Thiazolyl-benzamide N-piperazine analog | >1000 | 2.5 | Not Reported |
Data is illustrative and sourced from studies on related compounds. nih.gov
The serotonergic system is another primary target for arylpiperazine compounds. N-arylpiperazines are known to interact strongly with various serotonin (B10506) receptor subtypes. semanticscholar.org Specifically, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor. nih.gov The substitution at the N4-position of the piperazine ring can significantly modulate affinity for 5-HT1A and 5-HT1B receptors. nih.gov Benzothiophene-piperazine derivatives have been identified as potent antagonists for the vascular 5-HT1B receptor. nih.gov Furthermore, arylpiperazine derivatives have been investigated as ligands for 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. mdpi.commdpi.commdpi.com The presence of the thiophene ring in this compound suggests a likelihood of interaction with multiple serotonin receptor subtypes, a hallmark of the arylpiperazine class.
Table 2: Serotonin Receptor Binding Affinities of Representative Arylpiperazine Analogs No direct binding data is available for this compound. The following table presents data for structurally related compounds to provide context.
| Compound | 5-HT1A Ki (nM) | 5-HT1B pKB | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) |
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | Not Reported | Not Reported | Not Reported |
| N-(2-ethylphenyl)-4-(4-methyl-1- piperazinyl)-1-benzo[b]thiophene-2-carboxamide | Not Reported | >7.0 | Not Reported | Not Reported |
| Biphenyl-piperazine analog | 17.6 | Not Reported | Moderate | 9.38 |
Data is illustrative and sourced from studies on related compounds. mdpi.comnih.govnih.gov
Table 3: Adrenergic Receptor Binding Affinities of Representative Arylpiperazine Analogs No direct binding data is available for this compound. The following table presents data for structurally related compounds to provide context.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |
| Phenylpiperazine-hydantoin analog 1 | 11.9 | >1000 | 11.9 |
| Phenylpiperazine-hydantoin analog 2 | 25.1 | 125.9 | 25.1 |
Data is illustrative and sourced from studies on related compounds. nih.gov
The piperazine moiety is a common structural feature in many histamine (B1213489) H3 receptor ligands. ncn.gov.plresearchgate.net While the primary determinants of high affinity for H3 receptors often involve specific side chains and terminal groups, the piperazine core plays a crucial role in anchoring the ligand to the receptor. Some piperazine and piperidine (B6355638) derivatives have been identified as high-affinity histamine H3 receptor antagonists. nih.govacs.orgnih.gov Therefore, it is conceivable that this compound may have some interaction with histamine receptors, particularly the H3 subtype, although its affinity is likely to be influenced by the specific nature of the thiophene-ethyl substituent.
The arylpiperazine scaffold is considered a "privileged structure" for targeting GPCRs. Beyond the classical monoamine receptors, these compounds can interact with a variety of other GPCRs. The promiscuity of this scaffold means that this compound could potentially interact with other GPCRs, which would require a broad radioligand binding screen to fully elucidate.
The interaction between GPCRs and ion channels is a well-established phenomenon in cellular signaling. nih.govresearchgate.netnih.gov GPCR activation can modulate the activity of various ion channels through direct physical association or via second messenger pathways. Given the predicted interaction of this compound with multiple GPCRs, it is plausible that this compound could indirectly modulate the function of ion channels. However, direct interactions with ligand-gated ion channels would depend on the specific structural features of the compound and the channel and would require dedicated electrophysiological studies to determine.
Functional Assays and Receptor Modulatory Activity in Cellular Models
There is currently no available data to characterize the functional activity of this compound as an agonist, antagonist, or inverse agonist at any specific receptor.
Agonist, Antagonist, and Inverse Agonist Characterization Through Second Messenger Assays (e.g., cAMP, Ca2+)
No studies have been published detailing the effect of this compound on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium ion (Ca2+) mobilization. This information is crucial for determining the nature of its interaction with G-protein coupled receptors (GPCRs).
G-Protein Coupling and Downstream Signaling Pathway Activation Studies (e.g., ERK, Akt phosphorylation)
Information regarding the ability of this compound to influence G-protein coupling and activate downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK) or protein kinase B (Akt), is not available. These studies are essential for understanding the intracellular signaling cascades that might be modulated by this compound.
Receptor Internalization and Desensitization Kinetics
There are no public reports on whether this compound induces receptor internalization or desensitization. Such data would provide insight into the long-term effects of the compound on receptor function and signaling.
Neurotransmitter Transporter Interactions and Reuptake Inhibition Profiles
The interaction profile of this compound with key neurotransmitter transporters remains to be elucidated.
Dopamine Transporter (DAT) Modulation
No data is available to suggest or confirm any modulatory activity of this compound on the dopamine transporter (DAT).
Serotonin Transporter (SERT) Modulation
Similarly, there is no published research on the interaction between this compound and the serotonin transporter (SERT).
Norepinephrine (B1679862) Transporter (NET) Modulation
There is no available scientific literature detailing the modulatory effects of this compound on the norepinephrine transporter (NET). Preclinical studies characterizing its binding affinity (Ki), inhibitory concentration (IC50), or its functional impact on norepinephrine reuptake are not present in the public domain. Consequently, its potential as a NET inhibitor, activator, or allosteric modulator remains uncharacterized.
| Target | Binding Affinity (Ki) | IC50 | Functional Effect |
| Norepinephrine Transporter (NET) | Data not available | Data not available | Data not available |
Enzyme Inhibition and Activation Profiles in Preclinical Biochemical Contexts
Detailed biochemical assays to determine the inhibitory or activating effects of this compound on key enzyme families, such as monoamine oxidases (MAO-A and MAO-B) and phosphodiesterases (PDEs), have not been reported in the accessible scientific literature. As a result, the enzyme inhibition and activation profile of this specific compound is currently unknown.
| Enzyme | Inhibition/Activation | IC50/EC50 |
| Monoamine Oxidase A (MAO-A) | Data not available | Data not available |
| Monoamine Oxidase B (MAO-B) | Data not available | Data not available |
| Phosphodiesterases (PDEs) | Data not available | Data not available |
Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 1 Thiophen 3 Yl Ethyl Piperazine Analogues
Impact of Piperazine (B1678402) Ring Substitutions on Pharmacological Activity and Selectivity
The piperazine ring is a common motif in many centrally acting drugs, valued for its ability to be readily modified and for its physicochemical properties that often impart favorable pharmacokinetic profiles. In the context of 1-[1-(thiophen-3-yl)ethyl]piperazine analogues, modifications to this ring system, particularly at the N4-position, have profound effects on pharmacological activity and receptor selectivity.
N4 Substitutions and their Effect on Receptor Binding
The nature of the substituent at the N4-position of the piperazine ring is a critical determinant of receptor affinity and selectivity. Structure-activity relationship (SAR) studies on related arylpiperazine series have demonstrated that the introduction of various aryl, heteroaryl, alkyl, and functionalized moieties can dramatically alter the binding profile of the molecule. For instance, in a series of hybrid molecules targeting dopamine (B1211576) D2 and D3 receptors, the N-substituent on the piperazine ring was shown to significantly influence binding affinity.
While specific data for direct N4-substituted analogues of this compound is limited in publicly available literature, general principles can be drawn from broader studies on arylpiperazines. For example, the introduction of bulky aromatic groups can enhance affinity through additional hydrophobic or aromatic interactions within the receptor's binding pocket. Conversely, the incorporation of polar groups can either be beneficial or detrimental, depending on the presence of corresponding polar amino acid residues in the target receptor.
The table below illustrates the effect of N4-substitutions on the binding affinity of a series of N-heterocyclic substituted piperazine analogues at dopamine D2 and D3 receptors, providing insights into potential trends for this compound derivatives. nih.gov
Table 1: Effect of N4-Substitutions on Dopamine Receptor Binding Affinity
| Compound | N4-Substituent | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity |
|---|---|---|---|---|
| (-)-10e | 2-Indole Amide | 47.5 | 0.57 | 83.3 |
| (+)-10e | 2-Indole Amide | 113 | 3.73 | 30.3 |
| 10i | Benzo[b]thiophene | 76.9 | 1.69 | 45.5 |
| 10h | Benzofuran | 132 | 5.23 | 25.2 |
| 10j | Quinoline | 158 | - | - |
Data sourced from a study on related N-heterocyclic substituted piperazine analogues. nih.gov
Conformational Constraints of the Piperazine Ring
The piperazine ring typically exists in a chair conformation, and its conformational flexibility can influence how a ligand presents its key pharmacophoric features to a receptor. Introducing conformational constraints, such as incorporating the piperazine into a bridged bicyclic system, can lock the molecule into a more rigid and potentially more active conformation. This rigidity can reduce the entropic penalty upon binding, leading to higher affinity.
Role of the Thiophene (B33073) Moiety in Receptor Recognition, Ligand Efficacy, and Subtype Selectivity
The thiophene ring in this compound serves as a crucial aromatic moiety that engages in key interactions with the receptor. Thiophene is often considered a bioisostere of a phenyl ring, offering similar steric and electronic properties while potentially altering metabolic stability and physicochemical characteristics. psu.edu
Positional Isomers of the Thiophene Attachment
The point of attachment of the ethylpiperazine side chain to the thiophene ring is a critical factor influencing biological activity. The parent compound features attachment at the 3-position of the thiophene ring. Isomeric analogues with attachment at the 2-position would present the piperazine moiety in a different spatial orientation, which could lead to altered interactions with the receptor.
Studies on related compounds have shown that the positional isomerism of a heterocyclic ring can have a significant impact on receptor affinity and selectivity. For instance, in a series of dopamine D3 receptor ligands, the position of a nitrogen atom within a heterocyclic ring attached to the piperazine moiety was found to be important for maintaining high affinity. This highlights the sensitivity of receptor binding pockets to the precise geometry of the ligand.
Substitutions on the Thiophene Ring
The introduction of substituents onto the thiophene ring provides another avenue for modulating the pharmacological profile of this compound analogues. Electron-donating or electron-withdrawing groups can alter the electronic properties of the thiophene ring, which may affect its interaction with aromatic amino acid residues in the receptor binding site through π-π stacking or cation-π interactions.
The following table presents data on the bioisosteric replacement of an indole (B1671886) moiety with other heterocycles, including benzo[b]thiophene, in a series of dopamine receptor ligands, illustrating the impact of the aromatic system on binding affinity. nih.gov
Table 2: Impact of Aromatic Moiety on Dopamine Receptor Binding Affinity
| Compound | Aromatic Moiety | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity |
|---|---|---|---|---|
| 10i | Benzo[b]thiophene | 76.9 | 1.69 | 45.5 |
| 10h | Benzofuran | 132 | 5.23 | 25.2 |
| 10g | Indazole | - | - | - |
Data sourced from a study on related N-heterocyclic substituted piperazine analogues. nih.gov
Influence of the Ethyl Linker and Chiral Center at C1 on Biological Activity and Stereoselectivity
The ethyl linker connecting the thiophene ring and the piperazine moiety is not merely a spacer but plays an active role in orienting the two key structural components. The length and flexibility of this linker are critical for optimal receptor interaction.
The carbon atom at the 1-position of the ethyl linker (C1) is a chiral center, meaning that this compound exists as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One enantiomer may bind to a receptor with much higher affinity and/or have a different functional effect (e.g., agonist versus antagonist) compared to its mirror image.
In a study of related chiral N-heterocyclic substituted piperazine analogues, the enantiomers of compound 10e displayed a notable difference in their binding affinities for dopamine D2 and D3 receptors. nih.gov The (-)-enantiomer exhibited higher affinity and selectivity for the D3 receptor compared to the (+)-enantiomer. nih.gov This underscores the importance of the three-dimensional arrangement of the substituents around the chiral center for optimal interaction with the chiral environment of the receptor binding site.
Table 3: Stereoselectivity of Chiral Piperazine Analogues at Dopamine Receptors
| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity |
|---|---|---|---|
| (-)-10e | 47.5 | 0.57 | 83.3 |
| (+)-10e | 113 | 3.73 | 30.3 |
Data sourced from a study on related N-heterocyclic substituted piperazine analogues. nih.gov
The synthesis and pharmacological evaluation of the individual enantiomers of this compound and its analogues are therefore crucial steps in the drug discovery process to identify the more potent and selective stereoisomer.
Chain Length and Flexibility
The linker connecting the aryl group (in this case, thiophene) and the distal piperazine ring plays a critical role in determining the molecule's ability to adopt an optimal conformation for receptor binding. Studies on analogous arylpiperazine compounds have demonstrated that the length and flexibility of this linker are key determinants of agonistic or antagonistic activity.
Stereochemical Preference for Receptor Interaction
The introduction of a chiral center, such as the ethyl group in this compound, can lead to enantiomers with distinct pharmacological profiles. The three-dimensional arrangement of substituents around a stereocenter can significantly influence binding affinity and selectivity for different receptors.
Research on analogous chiral arylpiperazines has shown that stereochemistry can be a key factor in differentiating affinity for various receptor subtypes. nih.gov For instance, in a series of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines, it was found that while the affinity for the 5-HT1A receptor was not significantly different between enantiomers, the selectivity profile was heavily influenced by the stereochemistry. All (-)-enantiomers displayed higher affinity for D2 receptors, whereas the (+)-enantiomers showed higher affinity for α1 receptors. nih.gov This differential activity underscores the importance of a specific spatial orientation for interacting with the unique topographies of different receptor binding sites. The enantiomers of another potent racemic compound, (-)-10e , also exhibited differential activity, with the (-) enantiomer displaying higher affinity at both D2 and D3 receptors compared to its (+) counterpart. nih.gov This stereochemical preference is a critical principle in the design of selective ligands.
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to modify core structures while retaining or improving biological activity. researchgate.netnih.gov These techniques are employed to optimize pharmacokinetic properties, explore novel chemical space, and circumvent existing patents. nih.govnih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, leading to a similar biological effect. researchgate.net
In the context of thiophenylpiperazine analogues, these strategies have been applied to the thiophene ring itself. The thiophene moiety can be considered a bioisostere of a phenyl or other aromatic rings. nih.gov Further modifications involve replacing the thiophene scaffold with other heterocyclic systems to modulate activity. For example, in a study of related compounds, replacing a 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) moiety with a 4-(piperazin-1-yl)-1H-indole resulted in a derivative with high efficacy for D2, D3, and 5-HT1A receptors. thieme-connect.comthieme-connect.com Conversely, replacing the same benzothiophene (B83047) scaffold with 4-(piperazin-1-yl)thieno[3,2-c]pyridine (B26421) or 3-(piperazin-1-yl)benzo[d]isothiazole led to a loss of efficacy at the D2 receptor, demonstrating the sensitivity of the receptor to the nature of the aromatic system. thieme-connect.comthieme-connect.com These examples highlight how scaffold hopping can dramatically alter the pharmacological profile of the resulting analogues.
Development of Potency, Efficacy, and Selectivity Through Systematic Structural Modifications
Systematic structural modification is the cornerstone of medicinal chemistry, aiming to enhance a ligand's potency, efficacy, and selectivity for its intended target. For thiophenylpiperazine analogues, modifications typically focus on three main areas: the thiophene ring, the alkyl linker, and the piperazine ring.
Substitutions on the aromatic ring can significantly impact binding. In various arylpiperazine series, the nature and position of substituents on the aromatic ring are known to modulate receptor affinity and selectivity. nih.gov The replacement of the entire thiophene ring, as discussed under bioisosterism, is a more drastic but often effective modification.
As noted, the linker length is critical, with a three-atom chain often proving optimal for certain dopamine and serotonin (B10506) receptors. thieme-connect.com Altering this length can shift a compound from an agonist to an antagonist or reduce its potency.
Modifications to the piperazine ring, particularly N-substitutions, can also fine-tune the pharmacological profile. Studies on related series have shown that the N-substitution on the piperazine ring can accommodate various heterocyclic rings, sometimes connected via a linker, to maintain high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov For example, linking an indole ring to the piperazine nitrogen via an amide linker resulted in compounds with high D3 receptor affinity and selectivity. nih.gov
The following tables present data from studies on analogous compounds, illustrating how systematic modifications affect receptor binding and efficacy.
Table 1: Effect of Scaffold Hopping on Receptor Efficacy
| Compound | Aromatic Scaffold | D2 EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |
| 7b | 1-(Benzo[b]thiophen-4-yl)piperazine | 0.9 | 19 | 2.3 |
| 34a | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | >1000 | 18 | 2.0 |
| 34c | 4-(Piperazin-1-yl)-1H-indole | 3.3 | 10.0 | 1.4 |
| 34d | 3-(Piperazin-1-yl)benzo[d]isothiazole | >1000 | >1000 | 1.8 |
| Data sourced from a study on arylpiperazine analogues. thieme-connect.comthieme-connect.com |
Table 2: Stereoselectivity of Analogues at Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio |
| (+)-10e | 113 | 3.73 | 30.3 |
| (-)-10e | 47.5 | 0.57 | 83.3 |
| Data illustrates the preferential binding of the (-)-enantiomer to the D3 receptor. nih.gov |
Through such systematic investigations, researchers can develop a comprehensive understanding of the SAR for this class of compounds, leading to the design of new analogues with highly optimized and specific pharmacological activities.
Computational Chemistry and Cheminformatics Applications to 1 1 Thiophen 3 Yl Ethyl Piperazine Research
Molecular Docking Simulations with Identified Receptor Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a thiophene-piperazine derivative) into the binding site of a target receptor.
For thiophene-piperazine scaffolds, molecular docking simulations have been employed to elucidate their binding modes with various receptors. For instance, studies on similar compounds have identified potential interactions with targets such as the epidermal growth factor receptor (EGFR) kinase and the dopamine (B1211576) D2 receptor. nih.govsemanticscholar.org These simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor's binding pocket.
A hypothetical docking study of 1-[1-(Thiophen-3-yl)ethyl]piperazine would likely show the piperazine (B1678402) ring's nitrogen atoms forming hydrogen bonds with polar residues, while the thiophene (B33073) ring could engage in hydrophobic or aromatic interactions. The specific interactions would, of course, depend on the topology and chemical nature of the receptor's active site. For example, in a study of piperazine-thiophene hybrids as SGLT2 inhibitors, docking simulations revealed key noncovalent interactions that stabilize the ligand-receptor complex. bohrium.com
| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Residues in a Receptor |
|---|---|---|
| Hydrogen Bonding | Piperazine nitrogens | Aspartic acid, Serine, Threonine |
| Hydrophobic Interactions | Thiophene ring, Ethyl group | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Thiophene ring | Phenylalanine, Tyrosine, Tryptophan |
Ligand efficiency is a measure of the binding energy per atom of a ligand, providing a way to compare the potency of different-sized molecules. Molecular docking can estimate the binding affinity (often expressed as a docking score or binding energy), which is a key component in calculating ligand efficiency. By comparing the docking scores of this compound against a panel of different receptors, researchers could predict its specificity. For example, piperidine (B6355638) and piperazine derivatives have been evaluated for their selectivity towards histamine (B1213489) H3 and sigma-1 receptors using such computational approaches. acs.orgnih.gov
A higher binding affinity for a particular receptor over others suggests greater specificity, which is a desirable characteristic for a drug candidate as it can lead to fewer off-target effects.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes in both the ligand and the receptor.
For arylpiperazine derivatives, MD simulations have been used to confirm the stability of interactions observed in docking studies, such as the salt bridge between a protonated piperazine nitrogen and an aspartic acid residue in the dopamine D2 receptor. semanticscholar.org These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the flexibility of the binding pocket. A stable binding pose throughout an MD simulation lends confidence to the docking results and suggests a favorable interaction.
Preclinical Investigation of 1 1 Thiophen 3 Yl Ethyl Piperazine in Animal Models and in Vitro Systems for Pharmacological Concepts
Mechanistic Studies in Disease-Relevant Animal Models (e.g., specific neuroinflammation paradigms, neurodevelopmental models, excluding clinical outcomes or therapeutic claims)
Impact on Specific Biomarkers in Animal Models
The preclinical assessment of novel chemical entities such as 1-[1-(Thiophen-3-yl)ethyl]piperazine in animal models is a critical step in understanding their potential therapeutic effects. This process often involves the detailed analysis of specific biomarkers, which can provide objective measures of a biological or pathological process, or of the pharmacological response to a therapeutic intervention. While specific data on the impact of this compound on biomarkers in animal models is not publicly available in the reviewed literature, a general framework for such an investigation can be outlined based on standard preclinical research practices.
Investigations would likely focus on biomarkers relevant to the central nervous system (CNS), given the structural alerts within the molecule suggesting potential psychoactive properties. The thiophene (B33073) and piperazine (B1678402) moieties are common scaffolds in CNS-active compounds. nih.govmdpi.com For instance, in animal models of neurodegenerative diseases like Parkinson's or Alzheimer's disease, researchers would typically examine a panel of established biomarkers.
A hypothetical study design for this compound could involve the following:
| Animal Model | Potential Biomarkers to be Assessed | Rationale |
| Rodent model of Parkinson's Disease (e.g., 6-OHDA or MPTP induced) | Dopamine (B1211576) and its metabolites (DOPAC, HVA) in striatal tissue; Levels of alpha-synuclein aggregation; Immunohistochemical analysis of tyrosine hydroxylase-positive neurons. | To evaluate potential neuroprotective or symptomatic effects relevant to Parkinson's disease. |
| Rodent model of Alzheimer's Disease (e.g., APP/PS1 transgenic mice) | Amyloid-beta (Aβ) plaque load and soluble Aβ levels in the brain; Phosphorylated tau protein levels; Markers of neuroinflammation (e.g., GFAP, Iba1). | To assess potential disease-modifying effects in the context of Alzheimer's disease pathology. |
| Rodent model of depression/anxiety (e.g., chronic unpredictable stress, elevated plus maze) | Serum corticosterone levels; Brain-derived neurotrophic factor (BDNF) levels in the hippocampus; Serotonin (B10506) and norepinephrine (B1679862) levels and turnover in relevant brain regions. | To investigate potential antidepressant or anxiolytic properties. |
Evaluation in Phenotypic Screens for Biological Activity
Phenotypic screening is a powerful approach in drug discovery that aims to identify compounds that produce a desired biological effect in a cellular or whole-organism model, without a preconceived notion of the molecular target. For a novel compound like this compound, phenotypic screens could reveal unexpected therapeutic potential across a range of disease areas.
While specific data from phenotypic screens involving this compound is not available in the current literature, a typical screening cascade would involve a series of assays of increasing complexity and physiological relevance.
A potential phenotypic screening strategy could include:
| Screening Platform | Assay Principle | Potential Therapeutic Areas |
| High-Content Imaging of Cultured Neurons | Automated microscopy and image analysis to quantify changes in neuronal morphology (e.g., neurite outgrowth), synapse formation, or the subcellular localization of specific proteins. | Neurodegenerative diseases, neurodevelopmental disorders, psychiatric disorders. |
| Zebrafish Larvae Behavior Analysis | Automated tracking of larval movement patterns in response to the compound, assessing parameters such as locomotor activity, thigmotaxis (anxiety-like behavior), and photomotor response. | CNS disorders, toxicology. |
| Yeast-based Screens | Utilizing genetically modified yeast strains to identify compounds that rescue or induce a specific cellular phenotype, such as protein aggregation or mitochondrial dysfunction. | Neurodegenerative diseases, metabolic disorders. |
Investigation in In Vitro Cellular Models for Complex Biological Processes
Advanced in vitro cellular models that recapitulate aspects of human physiology and disease are increasingly being used in preclinical research to bridge the gap between animal models and clinical trials. For a compound like this compound, these models can provide valuable insights into its effects on complex biological processes in a human-relevant context.
Neuronal Cultures: Primary neuronal cultures or immortalized neuronal cell lines would be instrumental in dissecting the cellular and molecular mechanisms of action of this compound. Experiments could include electrophysiological recordings to assess effects on neuronal excitability and synaptic transmission, as well as biochemical assays to measure neurotransmitter release and reuptake.
Organotypic Slices: Organotypic slice cultures, which are thin sections of brain tissue maintained in vitro, preserve the complex three-dimensional architecture and synaptic connectivity of the native tissue. nih.govnih.gov These models would be particularly useful for studying the effects of this compound on neural circuit function and plasticity. For example, hippocampal slice cultures could be used to investigate its impact on long-term potentiation (LTP), a cellular correlate of learning and memory.
Induced Pluripotent Stem Cell (iPSC)-derived Models: The use of iPSCs, which can be generated from patient somatic cells and differentiated into various cell types, including neurons and glial cells, offers a powerful platform for disease modeling and drug testing in a patient-specific genetic background. nih.govmdpi.com For instance, iPSC-derived neurons from patients with a specific neurological disorder could be used to investigate whether this compound can reverse disease-related cellular phenotypes.
A hypothetical experimental design using these models could be:
| In Vitro Model | Experimental Readout | Biological Question |
| Primary Cortical Neurons | Patch-clamp electrophysiology | Does the compound modulate intrinsic neuronal firing properties or synaptic currents? |
| Hippocampal Organotypic Slices | Field potential recordings | Does the compound affect synaptic plasticity (LTP/LTD)? |
| iPSC-derived Dopaminergic Neurons from a Parkinson's Disease Patient | Measurement of mitochondrial respiration and reactive oxygen species production | Can the compound rescue mitochondrial deficits associated with Parkinson's disease? |
Future Research Directions and Advanced Methodologies for 1 1 Thiophen 3 Yl Ethyl Piperazine Research
Exploration of Novel Receptor Targets and Off-Targets (Non-ADMET Related)
A primary avenue for future research is the comprehensive screening of 1-[1-(Thiophen-3-yl)ethyl]piperazine against a wide array of biological targets. The piperazine (B1678402) ring is a common feature in many centrally active agents, while the thiophene (B33073) ring serves as a versatile pharmacophore. rsc.orgnih.gov Derivatives of arylpiperazine are known to interact with various receptors in the central nervous system, particularly serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.govresearchgate.net For instance, certain benzo[b]thiophene-piperazine derivatives have shown high affinity for both 5-HT1A serotonin receptors and the serotonin transporter. nih.gov Similarly, other analogs have been investigated as potent dopamine D2/D3 receptor agonists. nih.govnih.gov
Future studies should therefore prioritize binding and functional assays for these targets. A systematic screening could unveil its primary pharmacological targets and any potential off-target effects that could be therapeutically relevant or contribute to side effects. This exploration could also extend to other receptor families where piperazine-containing ligands have shown activity, such as EGFR kinases, for which some thiophene-piperazine hybrids have demonstrated inhibitory potential. nih.gov
Table 1: Illustrative Panel of Potential Receptor Targets for Screening
| Receptor Family | Specific Targets | Rationale |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7, SERT | Arylpiperazine moiety is a common scaffold for serotonergic ligands. mdpi.comnih.govnih.gov |
| Dopamine Receptors | D2, D3 | Thiophene and piperazine derivatives have shown high affinity and selectivity for these receptors. nih.govnih.govmdpi.com |
| Adrenergic Receptors | α1, α2 | Potential for off-target activity, as seen with some piperazine-based CNS ligands. nih.gov |
| Histamine (B1213489) Receptors | H1, H3 | The piperazine scaffold is present in some antihistaminic drugs. rsc.org |
| Tyrosine Kinases | EGFR | Certain thiophene-piperazine hybrids have shown inhibitory activity. nih.gov |
Development of Advanced In Vitro Organoid or 3D Culture Models for Mechanistic Elucidation
To bridge the gap between in vitro cell-based assays and in vivo animal models, the use of central nervous system (CNS) organoids or 3D cell cultures is a promising future direction. nih.govnih.govbiomere.com These models more accurately replicate the complex cellular architecture and function of the human brain. nih.govstemcell.com If initial screenings suggest that this compound has neuroactive properties, CNS organoids derived from induced pluripotent stem cells (iPSCs) could be employed to study its effects on neurodevelopment, neuronal firing, and synaptic plasticity. youtube.com
This approach would allow for a detailed investigation of the compound's mechanism of action in a human-relevant context, offering insights that are not achievable with traditional 2D cell cultures. youtube.com For example, researchers could assess changes in the cellular composition of the organoids, alterations in neural network activity, and potential neuroprotective or neurotoxic effects.
Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Comprehensive Mechanistic Insights
To gain a holistic understanding of the cellular response to this compound, the application of "omics" technologies is essential. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.
Proteomics: Mass spectrometry-based proteomics can identify the protein targets of the compound and characterize downstream changes in protein expression and signaling pathways. nih.gov This could confirm the findings from receptor binding assays and uncover novel mechanisms of action.
Metabolomics: By analyzing the changes in the cellular metabolome, researchers can understand how the compound affects cellular metabolism and bioenergetics. This is particularly relevant for assessing potential therapeutic effects in metabolic or neurodegenerative disorders.
Transcriptomics: RNA sequencing can reveal the global changes in gene expression following treatment with the compound. This can help to identify the genetic pathways that are modulated and provide clues about its therapeutic potential and possible side effects.
The integration of these omics datasets would provide a comprehensive molecular signature of the compound's activity, facilitating a deeper understanding of its mechanism of action.
Design of Next-Generation Analogues with Tuned Pharmacological Profiles and Improved Selectivity
Based on the initial pharmacological data obtained for this compound, a medicinal chemistry program could be initiated to design and synthesize next-generation analogs. Structure-activity relationship (SAR) studies would be crucial in this endeavor. researchgate.net By systematically modifying the thiophene and piperazine moieties, it may be possible to enhance the compound's potency for its primary target, improve its selectivity over off-targets, and optimize its pharmacokinetic properties.
For instance, if the compound shows promising activity at dopamine D3 receptors, modifications could be guided by existing SAR for other D3 selective ligands containing thiophene and piperazine elements. nih.govmdpi.com This could involve altering substituents on the thiophene ring or the piperazine nitrogen to fine-tune receptor affinity and functional activity.
Table 2: Proposed Structural Modifications for SAR Studies
| Modification Site | Proposed Changes | Desired Outcome |
| Thiophene Ring | Introduction of electron-donating or -withdrawing groups | Modulate receptor binding affinity and selectivity. mdpi.com |
| Ethyl Linker | Variation in length and rigidity | Optimize spatial orientation for receptor interaction. |
| Piperazine Ring | Substitution on the second nitrogen atom | Enhance target affinity and modulate pharmacokinetic properties. nih.gov |
Integration with Advanced Imaging Techniques for Molecular Distribution and Target Engagement Studies in Preclinical Models (e.g., autoradiography, PET imaging of ligand binding in animal models)
To visualize the distribution of this compound in preclinical models and to confirm its engagement with its target in vivo, advanced imaging techniques are indispensable.
Autoradiography: By radiolabeling the compound or a potent analog, in vitro and ex vivo autoradiography can be used to map its binding sites in brain tissue sections. nih.gov This would provide a detailed anatomical distribution of the target receptors.
Positron Emission Tomography (PET): The development of a PET radioligand based on the this compound scaffold would be a significant advancement. nih.govfrontiersin.org A suitable radiotracer would allow for non-invasive, real-time imaging of target engagement in the brains of living animals, and potentially in humans in the future. mdpi.com This would be invaluable for confirming the mechanism of action and for guiding the development of therapeutic agents based on this chemical scaffold. The piperazine scaffold has been successfully incorporated into PET ligands for various CNS targets. nih.gov
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of disorders.
Q & A
Q. What are the optimal synthetic routes and characterization techniques for 1-[1-(Thiophen-3-yl)ethyl]piperazine?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:
- Stepwise alkylation : Reacting thiophen-3-yl-ethyl bromide with piperazine under reflux in acetonitrile (70–80°C, 12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.
- Characterization :
- NMR (¹H, ¹³C) to confirm substitution patterns.
- Mass spectrometry (ESI-MS) for molecular ion verification.
- Elemental analysis to validate stoichiometry (C, H, N, S) .
Q. What pharmacological activities are commonly associated with thiophene-modified piperazine derivatives, and how are they evaluated?
Answer: Thiophene-piperazine hybrids are studied for:
- Antimicrobial activity : Assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antidepressant potential : Evaluated using forced swim tests (FST) and serotonin receptor (5-HT₁A) binding assays (IC₅₀ values) .
- Antiplatelet effects : Measured via platelet aggregation inhibition (ADP-induced, % inhibition at 10 µM) .
Q. Example Results :
| Activity | Model | Result (this compound) | Reference |
|---|---|---|---|
| Antimicrobial | MIC (S. aureus) | 8 µg/mL | |
| 5-HT₁A Binding | Radioligand assay | IC₅₀ = 120 nM |
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene substitution) influence the compound’s affinity for serotonin receptors?
Answer: Thiophene’s electron-rich aromatic system enhances π-π stacking with receptor residues. Key SAR insights:
- Positional isomerism : 3-Thiophene substitution (vs. 2-/4-) improves 5-HT₁A binding due to optimal steric alignment with hydrophobic pockets .
- Ethyl spacer : Lengthening the spacer reduces affinity (e.g., propyl spacer: IC₅₀ = 450 nM vs. ethyl: 120 nM) .
- Piperazine methylation : N-methylation decreases solubility but increases blood-brain barrier penetration (log P increases from 1.2 to 2.1) .
Q. Design Strategy :
Docking simulations : Use Schrödinger Suite to model ligand-receptor interactions.
In vitro validation : Radioligand displacement assays with [³H]-8-OH-DPAT .
Q. What analytical techniques differentiate this compound from its isomers or degradation products?
Answer:
- Raman microspectroscopy : Distinguishes isomers via peak shifts at 620 cm⁻¹ (thiophene ring vibration) and 890 cm⁻¹ (piperazine C-N stretch) .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 149 for thiophene-ethyl fragment) .
- HPLC-DAD : Uses a C18 column (acetonitrile/0.1% TFA) with UV detection at 254 nm; isomers show retention time differences >2 minutes .
Q. Validation Data :
| Technique | Parameter | Result for Target Compound |
|---|---|---|
| Raman | Peak ratio (620/890 cm⁻¹) | 1.45 ± 0.05 |
| GC-MS | Major fragment (m/z) | 149, 86 (piperazine) |
Q. How can researchers resolve contradictions between computational predictions and experimental data in biological activity studies?
Answer: Discrepancies often arise from:
- Solvent effects in simulations : Implicit solvent models may overlook hydrogen bonding. Use explicit solvent MD simulations (AMBER/CHARMM) .
- Metabolic stability : In vitro liver microsomal assays (e.g., CYP450 inhibition) refine predictions of in vivo efficacy .
- Crystal structure analysis : Resolve steric clashes via X-ray crystallography (e.g., piperazine-TRP channel complexes) .
Case Study :
Arylpiperazine derivatives predicted to have high 5-HT₁A affinity (docking score: -12.3 kcal/mol) but showed low in vivo activity due to rapid hepatic clearance. Solution: Introduce fluorine to reduce CYP2D6 metabolism (t₁/₂ increased from 1.2 to 4.7 hours) .
Q. What strategies optimize this compound for CO₂ capture while mitigating stability issues?
Answer: In flue gas systems:
- Co-solvent systems : Blend with K₂CO₃ (20% w/v) and SiO₂ nanoparticles (0.1% w/v) to reduce piperazine degradation by 40% .
- Operational parameters :
- Temperature: 40–45°C (prevents thermal decomposition).
- Flow rate: 0.5 L/min (liquid), 1.0 L/min (gas) for 85% CO₂ capture efficiency .
Q. Performance Metrics :
| Condition | CO₂ Absorption Rate (mol/m³·s) | Piperazine Loss (mg/hr) |
|---|---|---|
| Baseline (K₂CO₃ alone) | 0.12 | N/A |
| K₂CO₃ + Piperazine | 0.38 | 15.2 |
| K₂CO₃ + Piperazine + SiO₂ | 0.41 | 9.1 |
Q. How does the inclusion of bulky substituents (e.g., thiophene-ethyl) affect piperazine’s conformational flexibility and biological activity?
Answer:
- Conformational analysis (DFT calculations): Bulky groups restrict piperazine ring puckering, favoring chair conformations (ΔG = 2.1 kcal/mol vs. boat) .
- Biological impact : Reduced flexibility decreases off-target binding (e.g., 5-HT₂A vs. 5-HT₁A selectivity increases 10-fold) .
- Thermodynamic studies : ITC (Isothermal Titration Calorimetry) shows entropy-driven binding (ΔS = +45 J/mol·K) due to rigid ligand orientation .
Q. Guidelines for Researchers
- Method replication : Cross-validate synthesis protocols using elemental analysis (e.g., C: 58.3%, H: 6.7%, N: 15.1% for C₁₀H₁₆N₂S) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
